2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid is a complex organic compound with the molecular formula C13H14I3NO4 and a molecular weight of 628.97 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is further substituted with an N-ethylacetylamino group and a propionic acid moiety. The compound’s unique structure makes it of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The N-ethylacetylamino group is introduced through an acylation reaction, followed by the attachment of the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: It is employed in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of radiopaque agents for medical imaging.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Wirkmechanismus
The mechanism of action of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to specific proteins or enzymes. The N-ethylacetylamino group and propionic acid moiety contribute to the compound’s overall pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Vergleich Mit ähnlichen Verbindungen
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid can be compared with other iodine-containing compounds, such as:
Iodinated contrast agents: Used in medical imaging, these compounds share the presence of iodine atoms but differ in their overall structure and pharmacokinetic properties.
Thyroid hormones: Compounds like thyroxine (T4) and triiodothyronine (T3) contain iodine atoms and play crucial roles in regulating metabolism.
The uniqueness of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23279-50-7 |
---|---|
Molekularformel |
C13H14I3NO3 |
Molekulargewicht |
612.97 g/mol |
IUPAC-Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-4-17(7(3)18)12-9(15)5-8(14)10(11(12)16)6(2)13(19)20/h5-6H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
OMKIDFZPIMSIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C(=C1I)C(C)C(=O)O)I)I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.